3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid
Description
3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid is a benzoic acid derivative featuring a dioxopyrrolidinyl substituent at the 3-position and a methyl group at the 4-position. The dioxopyrrolidinyl moiety, a cyclic imide, imparts unique electronic and steric properties, making the compound a candidate for drug development, particularly in prodrug or covalent inhibitor design.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXNJRVULDSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with 2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also incorporates stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticonvulsant and analgesic drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit voltage-gated sodium and calcium channels, which are involved in the transmission of nerve impulses. This inhibition can result in anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid but differ in substituents, influencing their physicochemical and biological properties:
Benzimidazole-Sulfonyl Derivatives
- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid sodium salt (9f)
- Structural Features : Incorporates a benzimidazole-sulfonyl group and trifluoroethoxy substituent.
- Impact : The trifluoroethoxy group enhances metabolic stability and lipophilicity compared to the simpler methyl group in the target compound. The sulfonyl group increases acidity (pKa ~1–2) and may improve solubility in polar solvents .
Methoxypropoxy-Substituted Analogs
- 3-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid sodium salt (9g)
- Structural Features : Contains a methoxypropoxy chain, introducing flexibility and ether oxygen atoms.
- Impact : The methoxypropoxy chain improves water solubility but may reduce membrane permeability due to increased polarity. This contrasts with the target compound’s balance of hydrophobicity (methyl) and hydrogen-bonding capacity (dioxopyrrolidinyl) .
Amino and Hydroxymethyl Derivatives
- 5-CA-MCBX-NDM (3-{[2-(2-amino-1-hydroxy-2-oxoethyl)phenyl]methoxy}-4-methylbenzoic acid) Structural Features: Features an amino-hydroxyethyl side chain. However, this may also increase susceptibility to metabolic oxidation compared to the target compound’s stable dioxopyrrolidinyl group .
Photoreactive Analogs
- 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- Structural Features : Replaces the methyl group with a trifluoromethyl-diazirinyl moiety.
- Impact : The diazirinyl group enables photoaffinity labeling for target identification, while the trifluoromethyl group increases electronegativity and resistance to enzymatic degradation. This highlights the versatility of dioxopyrrolidinyl benzoates in chemical biology .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~275 (estimated) | Dioxopyrrolidinyl, methyl | 1.8–2.2 | 0.5–1.0 (DMSO) |
| 9f (Trifluoroethoxy analog) | ~650 | Trifluoroethoxy, sulfonyl | 2.5–3.0 | 0.2–0.5 (Water) |
| 9g (Methoxypropoxy analog) | ~600 | Methoxypropoxy, sulfonyl | 1.5–2.0 | 1.0–2.0 (Water) |
| 5-CA-MCBX-NDM | ~350 | Amino-hydroxyethyl | 0.5–1.0 | 5.0–10.0 (Water) |
| 2,5-Dioxopyrrolidin-1-yl diazirinyl | 327.22 | Trifluoromethyl-diazirinyl | 3.0–3.5 | <0.1 (Water) |
Notes:
- The target compound’s moderate logP (~2) suggests favorable membrane permeability.
- Sulfonyl-containing analogs (9f, 9g) exhibit lower solubility in water despite polar groups due to increased molecular weight and rigidity .
- Amino-hydroxyethyl derivatives (5-CA-MCBX-NDM) show high aqueous solubility but poor logP, limiting bioavailability .
Biological Activity
3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid is a compound with significant biological activity, primarily explored in medicinal chemistry and related fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a benzoic acid moiety linked to a 2,5-dioxopyrrolidine structure, contributing to its diverse biological interactions. The molecular weight is approximately 233.22 g/mol, and it possesses a chiral center which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological effects, including:
- Anticonvulsant Properties : The compound has shown promise in animal models for seizure protection, indicating potential use in epilepsy treatment.
- Antinociceptive Effects : Studies suggest that it may modulate pain pathways, making it relevant for analgesic development.
- Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes or protein-ligand interactions, which is crucial for drug design.
The biological mechanisms associated with this compound include:
- Protein Interaction : It is hypothesized to interact with various biomolecules through binding interactions, influencing enzyme activity and gene expression.
- Cellular Metabolism Modulation : In cell culture studies, the compound has been shown to enhance intracellular ATP levels and glucose uptake rates, which are vital for energy metabolism during cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Monoclonal Antibody Production :
- Antitubercular Activity :
- Cell Culture Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Antitubercular | Increased mAb production; enhanced glucose uptake |
| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | Anticonvulsant | Potent protection in acute seizure models |
| 2,5-Dimethylpyrrole | Antimicrobial | Improved cell-specific productivity in cultures |
Q & A
Basic Question: What are the recommended safety protocols for handling and storing 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid?
Methodological Answer:
- Handling: Use engineering controls such as chemical fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Keep in tightly sealed containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Ensure storage areas are well-ventilated .
- Emergency Measures: For spills, use inert absorbents (e.g., sand) and avoid generating dust. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Basic Question: How can researchers synthesize and purify this compound?
Methodological Answer:
While synthesis details are not explicitly provided in the evidence, the molecular formula (C₇H₉NO₄) suggests a benzoic acid derivative with a dioxopyrrolidine moiety. A plausible route involves:
Coupling Reactions: Use 4-methylbenzoic acid with 2,5-dioxopyrrolidine via carbodiimide-mediated activation (e.g., EDC/HOBt).
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) or TLC (Rf comparison with standards) .
Basic Question: What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect signals for the benzoic acid proton (δ 12-13 ppm, broad), methyl group (δ 2.3-2.5 ppm), and pyrrolidinone protons (δ 3.0-3.5 ppm).
- ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), ketone carbons (δ ~210 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (theoretical m/z: 171.05 for [M-H]⁻; note that reports an incorrect molecular weight of 17, likely a typo) .
- FT-IR: Peaks for C=O (1680–1720 cm⁻¹) and O-H (2500–3000 cm⁻¹) stretches.
Advanced Question: How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C, -20°C, and room temperature for 1–6 months, then analyze via HPLC for degradation products.
- pH Stability: Prepare buffers (pH 2–12) and incubate the compound at 37°C for 24 hours. Monitor hydrolysis of the dioxopyrrolidinyl group using UV-Vis spectroscopy .
- Light Sensitivity: Expose to UV (254 nm) and visible light, comparing degradation rates with protected controls.
Advanced Question: How can experimental designs mitigate hazards associated with this compound?
Methodological Answer:
- Inhalation Risks: Use closed systems (e.g., Schlenk lines) for reactions involving volatile intermediates. Implement real-time air monitoring with PID detectors .
- Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal. Avoid aqueous release due to potential ecotoxicity.
- Contingency Planning: Pre-identify antidotes (e.g., activated charcoal for ingestion) and ensure emergency eyewash stations/shower access .
Advanced Question: How should researchers resolve contradictions in analytical data (e.g., conflicting melting points or spectral results)?
Methodological Answer:
- Purity Verification: Reanalyze via DSC (melting point) and cross-validate with HPLC (≥95% purity threshold).
- Spectral Comparison: Use databases (e.g., PubChem, Reaxys) to match NMR/MS data. If discrepancies persist, synthesize a reference standard or collaborate for X-ray crystallography.
- Batch Variability: Test multiple synthesis batches to isolate impurities (e.g., unreacted starting materials) via LC-MS .
Advanced Question: What strategies are effective for impurity profiling and control?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (80°C), humidity (75% RH), and oxidative conditions (H₂O₂). Use UPLC-QTOF to identify degradation pathways.
- Process-Related Impurities: Optimize reaction time/temperature to minimize byproducts (e.g., dimerization via residual coupling agents).
- Specifications: Set acceptance criteria for impurities (e.g., ≤0.15% per ICH guidelines) and validate limits using spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
